molecular formula C12H19NO4 B565845 Diethyl 2-cyano-3,3-dimethylpentanedioate CAS No. 274690-12-9

Diethyl 2-cyano-3,3-dimethylpentanedioate

Cat. No. B565845
CAS RN: 274690-12-9
M. Wt: 241.287
InChI Key: AMHFCWIKOAEFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-cyano-3,3-dimethylpentanedioate is a chemical compound with the molecular formula C12H19NO4 . It contains a total of 35 bonds, including 16 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 triple bond, 2 aliphatic esters, and 1 aliphatic nitrile .


Synthesis Analysis

The compound can be synthesized via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of Diethyl 2-cyano-3,3-dimethylpentanedioate includes a total of 35 bonds. This includes 16 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 triple bond, 2 aliphatic esters, and 1 aliphatic nitrile . The 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile have been generated on the basis of data derived from quantum chemical computations under DFT .

properties

IUPAC Name

diethyl 2-cyano-3,3-dimethylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)7-12(3,4)9(8-13)11(15)17-6-2/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHFCWIKOAEFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.